3-(2-Fluorophenyl)-2-methylbutan-1-ol
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Overview
Description
3-(2-Fluorophenyl)-2-methylbutan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a fluorophenyl group attached to a butanol backbone, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s chemical properties, making it useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2-Fluorophenyl)-2-methylbutan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature. This method is scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(2-Fluorophenyl)-2-methylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 3-(2-Fluorophenyl)-2-methylbutane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 3-(2-Fluorophenyl)-2-methylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium or platinum catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-2-methylbutan-1-one
Reduction: 3-(2-Fluorophenyl)-2-methylbutane
Substitution: 3-(2-Fluorophenyl)-2-methylbutyl chloride
Scientific Research Applications
3-(2-Fluorophenyl)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those that benefit from the presence of a fluorine atom for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methylbutan-1-ol depends on its application. In biochemical systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The hydroxyl group allows for hydrogen bonding, which can play a crucial role in the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2-methylbutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-2-methylbutan-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(2-Methylphenyl)-2-methylbutan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-2-methylbutan-1-ol makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering reactivity. This makes this compound particularly valuable in pharmaceutical and chemical research.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(7-13)9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUODDBTUDMDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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